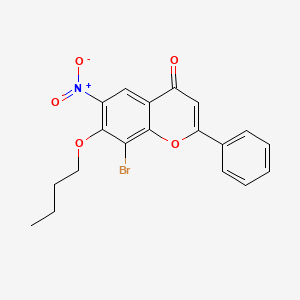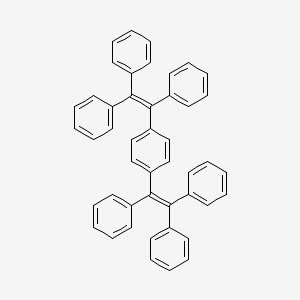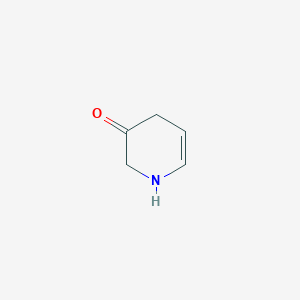![molecular formula C13H20O4 B14271092 6-Methyl-6-(3-oxobutyl)-1,4-dioxaspiro[4.5]decan-7-one CAS No. 129156-19-0](/img/structure/B14271092.png)
6-Methyl-6-(3-oxobutyl)-1,4-dioxaspiro[4.5]decan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s structure consists of a seven-membered spiro ring fused with a dioxolane ring.
- It is characterized by its methyl group (CH₃) at the 6-position and a 3-oxobutyl group (C₄H₇O) attached to the spiro carbon.
- The compound’s systematic IUPAC name is quite a mouthful: This compound .
6-Methyl-6-(3-oxobutyl)-1,4-dioxaspiro[4.5]decan-7-one: is a spirocyclic compound, meaning it contains a unique spiro (bridged) ring system.
Preparation Methods
Synthetic Routes: Although specific synthetic routes for this compound are scarce in the literature, one potential approach involves cyclization of suitable precursors.
Reaction Conditions: The cyclization reaction might involve acid-catalyzed intramolecular condensation.
Industrial Production:
Chemical Reactions Analysis
Reactivity: The compound likely undergoes reactions typical of ketones and spirocyclic compounds.
Common Reagents and Conditions:
Major Products: These reactions could lead to various derivatives, including alcohols, acids, or substituted spirocyclic compounds.
Scientific Research Applications
Chemistry: Researchers might explore its reactivity, stereochemistry, and novel synthetic methodologies.
Biology and Medicine: Investigate potential bioactivity, such as antimicrobial or antitumor properties.
Industry: Limited applications, but it could serve as a building block for more complex molecules.
Mechanism of Action
- Unfortunately, specific information on its mechanism of action is lacking. Further research is needed to elucidate its biological effects.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: The methyl substitution pattern and the 3-oxobutyl side chain distinguish it from related spirocyclic compounds.
Properties
CAS No. |
129156-19-0 |
|---|---|
Molecular Formula |
C13H20O4 |
Molecular Weight |
240.29 g/mol |
IUPAC Name |
6-methyl-6-(3-oxobutyl)-1,4-dioxaspiro[4.5]decan-7-one |
InChI |
InChI=1S/C13H20O4/c1-10(14)5-7-12(2)11(15)4-3-6-13(12)16-8-9-17-13/h3-9H2,1-2H3 |
InChI Key |
POPQBSUBNJBVEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1(C(=O)CCCC12OCCO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[(2-oxopropyl)amino]benzoate](/img/structure/B14271020.png)
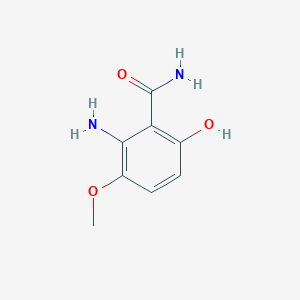



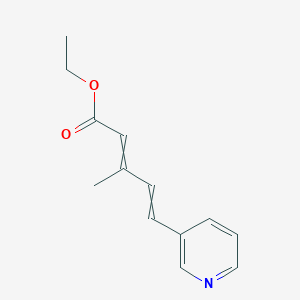
silane](/img/structure/B14271067.png)
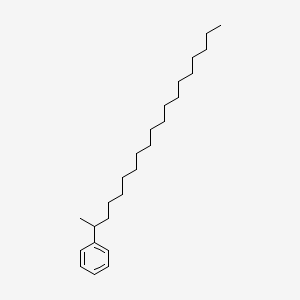
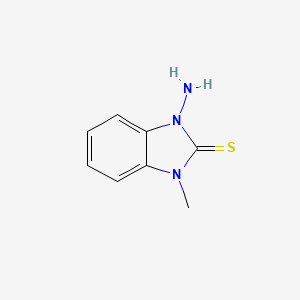
![N,N'-[Methylenedi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14271073.png)
![1H-Purin-2-amine, 6-[[4-(trifluoromethyl)phenyl]methoxy]-](/img/structure/B14271074.png)
